Methyl 4-hydroxythiophene-3-carboxylate
CAS No.: 65369-21-3
Cat. No.: VC8418287
Molecular Formula: C6H6O3S
Molecular Weight: 158.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 65369-21-3 |
---|---|
Molecular Formula | C6H6O3S |
Molecular Weight | 158.18 g/mol |
IUPAC Name | methyl 4-hydroxythiophene-3-carboxylate |
Standard InChI | InChI=1S/C6H6O3S/c1-9-6(8)4-2-10-3-5(4)7/h2-3,7H,1H3 |
Standard InChI Key | LYDBGZWFDPWYOF-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CSC=C1O |
Canonical SMILES | COC(=O)C1=CSC=C1O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecular structure of methyl 4-hydroxythiophene-3-carboxylate consists of a five-membered thiophene ring with two functional groups:
-
A hydroxyl (-OH) group at position 4.
-
A methoxycarbonyl (-COOCH₃) group at position 3.
The SMILES notation (COC(=O)C1=CSC=C1O
) and InChI key (LYDBGZWFDPWYOF-UHFFFAOYSA-N
) confirm the regiochemistry of substituents . The planar thiophene ring exhibits partial aromaticity due to sulfur's electron-donating effects, while the hydroxyl and ester groups introduce polarity and hydrogen-bonding capabilities.
Predicted Physicochemical Properties
Collision cross-section (CCS) values, derived from ion mobility spectrometry, provide insights into the compound's gas-phase behavior (Table 1) .
Table 1: Predicted Collision Cross-Section (CCS) Values for Adducts
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 159.01105 | 131.1 |
[M+Na]⁺ | 180.99299 | 141.1 |
[M+NH₄]⁺ | 176.03759 | 139.3 |
[M-H]⁻ | 156.99649 | 131.4 |
These values suggest that sodium adducts exhibit larger CCS due to increased ion size, aligning with trends observed in similar aromatic esters .
Synthetic Strategies and Challenges
Direct Synthesis Routes
-
Esterification of Preformed Hydroxythiophene Carboxylic Acids: Reacting 4-hydroxythiophene-3-carboxylic acid with methanol under acidic or basic conditions could yield the target ester. This approach mirrors the synthesis of methyl 3-hydroxythiophene-2-carboxylate, where sodium methoxide in methanol facilitated esterification at 100°C under pressurized conditions .
-
Cyclization of Thioester Precursors: Thiophene rings can form via cyclocondensation of α,β-unsaturated esters with sulfur-containing reagents. For example, methyl thioglycolate and acrylate derivatives undergo base-mediated cyclization to yield thiophene carboxylates .
Functionalization and Derivatization
The hydroxyl group at position 4 offers a site for further modification:
-
Acetylation: Treatment with acetic anhydride could produce methyl 4-acetoxythiophene-3-carboxylate, a derivative with enhanced lipophilicity .
-
Alkylation: Methylation using iodomethane (CH₃I) may yield O- or N-alkylated products, depending on reaction conditions. Quantum chemical calculations on similar quinoline derivatives suggest O-methylation predominates under kinetic control .
Comparative Analysis with Structural Isomers
Methyl 3-Hydroxythiophene-2-Carboxylate
This isomer (CAS 5118-06-9) shares the molecular formula C₆H₆O₃S but differs in substituent positions. Key distinctions include:
-
Melting Point: 38–43°C (lit.) , whereas data for the 4-hydroxy isomer remains unreported.
-
Synthetic Yield: 88.2% under continuous flow conditions using sodium methoxide .
Methyl 4-Oxotetrahydrothiophene-3-Carboxylate
The saturated analogue (C₆H₈O₃S) features a tetrahydrothiophene ring with a ketone group at position 4. Its CCS values for [M+H]⁺ (133.6 Ų) and [M+Na]⁺ (142.3 Ų) exceed those of the aromatic derivative, reflecting increased conformational flexibility .
Analytical Characterization Techniques
Spectroscopic Methods
-
Mass Spectrometry: High-resolution MS (HRMS) can confirm the molecular ion ([M+H]⁺ at m/z 159.01105) and adduct formation .
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR would reveal coupling between the thiophene ring protons and substituents, though no experimental data exists for this compound.
X-Ray Crystallography
Single-crystal analysis of analogous compounds, such as methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate, demonstrates the utility of X-ray diffraction in resolving regiochemical ambiguities .
Future Research Directions
-
Synthetic Optimization: Develop regioselective methods for direct synthesis, potentially leveraging flow chemistry or enzymatic catalysis.
-
Biological Screening: Evaluate antimicrobial, anticancer, or anti-inflammatory activity in vitro.
-
Computational Studies: Density functional theory (DFT) calculations to predict reactivity and spectroscopic signatures.
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